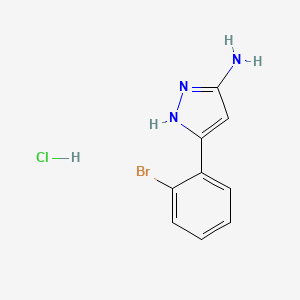

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride

Description

BenchChem offers high-quality 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-bromophenyl)-1H-pyrazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3.ClH/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8;/h1-5H,(H3,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMUANNWXBSNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NN2)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride chemical properties

An In-Depth Technical Guide to 3-(2-Bromophenyl)-1H-pyrazol-5-amine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects.[4][5]

This guide focuses on a specific, highly functionalized derivative: 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride (CAS Number: 1031793-63-1).[6] This compound is of particular interest to researchers and drug development professionals for two primary reasons:

-

Inherent Biological Potential: The 3-aryl-5-aminopyrazole core is a key feature in many biologically active molecules.

-

Synthetic Versatility: It serves as a powerful intermediate, with three distinct points for chemical modification: the 5-amino group, the electron-rich C4 position of the pyrazole ring, and the bromine-substituted phenyl ring, which is primed for cross-coupling reactions.

This document provides a comprehensive overview of the known and predicted chemical properties, a robust protocol for its synthesis and characterization, an analysis of its reactivity, and a discussion of its potential applications as a building block in modern drug discovery programs.

Physicochemical Properties and Spectroscopic Characterization

While extensive experimental data for this specific hydrochloride salt is not widely published, its properties can be reliably predicted based on the analysis of its constituent parts and data from closely related analogues.

| Property | Value | Source/Method |

| CAS Number | 1031793-63-1 | [6] |

| Molecular Formula | C₉H₉BrClN₃ | Calculated |

| Molecular Weight | 274.55 g/mol | Calculated |

| Appearance | Off-white to light yellow solid (Predicted) | N/A |

| Purity | Typically available at ≥95% | [6] |

| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water (Predicted) | N/A |

Predicted Spectroscopic Data

Full characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on established principles and spectral data from similar 3-aryl-5-aminopyrazoles.[7][8]

| Technique | Predicted Observations |

| ¹H NMR (DMSO-d₆) | ~10.0-12.0 ppm (broad s, 3H): Overlapping signals from the pyrazole N-H and the -NH₃⁺ protons. ~7.2-7.8 ppm (m, 4H): Complex multiplet corresponding to the four protons of the 2-bromophenyl ring. ~6.0-6.5 ppm (s, 1H): Singlet for the C4-H proton of the pyrazole ring. |

| ¹³C NMR (DMSO-d₆) | ~150-155 ppm: C5 (attached to NH₃⁺). ~140-145 ppm: C3 (attached to the phenyl ring). ~120-135 ppm: Aromatic carbons of the bromophenyl ring. ~118-122 ppm: C-Br carbon of the phenyl ring. ~90-95 ppm: C4 of the pyrazole ring. |

| FT-IR (KBr, cm⁻¹) | ~3400-3000 cm⁻¹ (broad): N-H stretching from the pyrazole ring and the ammonium salt. ~1640-1600 cm⁻¹: N-H bending and C=N stretching. ~1550-1450 cm⁻¹: Aromatic C=C stretching. ~1100-1000 cm⁻¹: C-Br stretching. |

| Mass Spec. (ESI+) | m/z ≈ 238/240 [M+H]⁺: For the free base, showing the characteristic isotopic pattern of a single bromine atom. |

Synthesis and Purification

The synthesis of 3-aryl-5-aminopyrazoles is a well-established process, typically achieved through the cyclocondensation of a hydrazine derivative with a β-ketonitrile.[9][10] The following section details a robust, field-proven methodology adapted for the specific synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride.

Proposed Synthetic Pathway

The synthesis proceeds in two main stages: the initial formation of the pyrazole ring via cyclization, followed by conversion to the stable hydrochloride salt.

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocol

Expert Insight: The choice of an acidic catalyst like acetic acid is crucial as it facilitates both the initial condensation to form a hydrazone intermediate and the subsequent intramolecular cyclization to the pyrazole ring. The final salt formation step not only improves stability and handling but is often a key step in preparing compounds for pharmaceutical screening.

Step 1: Synthesis of 3-(2-bromophenyl)-1H-pyrazol-5-amine (Free Base)

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromophenylhydrazine (1.0 eq), 3-aminocrotononitrile or a suitable β-ketonitrile (1.1 eq), and glacial acetic acid (5-10 volumes).

-

Cyclization: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.[8]

-

Workup: Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water and basify by careful addition of a saturated sodium bicarbonate solution until pH ~8 is reached.

-

Extraction: The resulting aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. This crude material is then purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure free base.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Precipitation: To this solution, add a 2M solution of HCl in diethyl ether or dioxane (1.2 eq) dropwise with vigorous stirring. A precipitate should form immediately.

-

Isolation: Continue stirring for 30 minutes at room temperature. Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride.

Chemical Reactivity and Derivatization Potential

The title compound is a versatile building block due to its multiple reactive sites. Understanding its reactivity is key to leveraging its full potential in a discovery program.

Caption: Key derivatization pathways for the title compound.

-

Reactions at the 5-Amino Group: The primary amine is a potent nucleophile (when in its free base form) and readily undergoes acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides[11], and reductive amination with aldehydes or ketones[7]. This site is ideal for introducing diverse side chains to probe structure-activity relationships (SAR).

-

Electrophilic Substitution on the Pyrazole Ring: The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack. Halogenation, for instance with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS), proceeds readily at this position, providing a further handle for modification.[11]

-

Cross-Coupling at the Bromophenyl Moiety: The C-Br bond on the phenyl ring is a critical functional handle for palladium-catalyzed cross-coupling reactions. This enables:

-

Suzuki Coupling: To form new C-C bonds with boronic acids, introducing new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: To form C-N bonds, linking to a variety of amines.

-

Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

-

Applications in Drug Discovery

The structural features of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride make it an exemplary scaffold for building libraries of potential drug candidates.

Caption: Role of the scaffold in a typical drug discovery pipeline.

The pyrazole core is present in numerous approved drugs, highlighting its clinical relevance.[2] Derivatives have shown promise as inhibitors of enzymes like succinate dehydrogenase, demonstrating their utility in developing new fungicides and potentially other therapeutic agents.[12] By systematically modifying the three key reactive sites on the title compound, researchers can rapidly generate a large, diverse library of novel molecules for screening against various biological targets, including kinases, proteases, and GPCRs. The "2-bromophenyl" moiety, in particular, can act as a vector to explore specific binding pockets within a target protein, with the bromine atom serving as a placeholder for future, more complex substitutions during lead optimization.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount. The following guidelines are based on data from structurally related aminopyrazole and bromophenyl compounds.[13][14][15]

| Hazard Category | GHS Classification (Predicted) |

| Acute Toxicity | H302: Harmful if swallowed.[15][16] H311/H331: Potentially toxic in contact with skin or if inhaled.[16] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[15][16] |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[15][16] |

| Target Organ Toxicity | H335: May cause respiratory irritation.[15][16] |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Minimize dust generation and accumulation.[14][17]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed.[18]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[14]

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[14]

-

Conclusion

3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride is more than a mere chemical entry in a catalog; it is a strategically designed building block for chemical innovation. Its combination of a biologically relevant pyrazole core and multiple, orthogonally reactive functional groups provides medicinal chemists with a powerful tool for the synthesis of novel compound libraries. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is the first step toward unlocking its considerable potential in the ongoing quest for new and effective therapeutic agents.

References

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ijnrd.org [ijnrd.org]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. beilstein-archives.org [beilstein-archives.org]

- 12. Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. combi-blocks.com [combi-blocks.com]

- 16. 3-Bromo-1H-pyrazol-5-amine | C3H4BrN3 | CID 46179974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.nl [fishersci.nl]

- 18. static.cymitquimica.com [static.cymitquimica.com]

Technical Guide: CAS 1031793-63-1 (5-Amino-3-(2-bromophenyl)pyrazole Hydrochloride)

Topic: CAS 1031793-63-1 Physical and Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

CAS 1031793-63-1 corresponds to 5-Amino-3-(2-bromophenyl)-1H-pyrazole hydrochloride (also chemically indexed as 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride).[1] This compound is a critical heterocyclic building block primarily utilized in the synthesis of protein kinase inhibitors , specifically those targeting the ATP-binding pocket of enzymes such as Aurora kinases , CDKs (Cyclin-Dependent Kinases) , and c-Met .

Originally disclosed in patent literature by SGX Pharmaceuticals (acquired by Eli Lilly), this scaffold serves as the "warhead" precursor for constructing bicyclic pyrazolo-fused systems (e.g., pyrazolo[1,5-a]pyrimidines). Its dual functionality—an exocyclic amine for hydrogen bonding and an aryl bromide for cross-coupling—makes it a versatile tool in Fragment-Based Drug Discovery (FBDD) .

Chemical Identity Table

| Property | Specification |

| CAS Number | 1031793-63-1 |

| IUPAC Name | 3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride |

| Synonyms | 5-Amino-3-(2-bromophenyl)pyrazole HCl; 3-Amino-5-(2-bromophenyl)pyrazole HCl |

| Molecular Formula | C₉H₈BrN₃[1][2][3][4][5][6] · HCl |

| Molecular Weight | 274.55 g/mol (Free base: ~238.08 g/mol ) |

| SMILES | Cl.Nc1cc([nH]n1)-c1ccccc1Br |

| InChI Key | IQMUANNWXBSNSJ-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the physical state and solubility profile of CAS 1031793-63-1 is essential for assay development and synthetic planning.

Physical Properties

-

Appearance: Typically an off-white to pale yellow crystalline solid . The color intensity can vary based on the level of oxidation or trace impurities (e.g., bromination byproducts).

-

Melting Point: High melting point characteristic of hydrochloride salts. While specific CoA data varies, similar pyrazole HCl salts typically decompose above 220°C .

-

Hygroscopicity: Moderate. As a hydrochloride salt, it can absorb atmospheric moisture. Storage in a desiccator is recommended to prevent "caking" which complicates weighing.

Solubility & Stability

| Solvent | Solubility Rating | Application Notes |

| DMSO | High (>100 mM) | Preferred solvent for biological stock solutions. |

| Methanol | Moderate (~10-50 mM) | Suitable for LC-MS sample preparation. |

| Water | Low to Moderate | The HCl salt improves aqueous solubility compared to the free base, but the lipophilic bromophenyl group limits solubility at neutral pH. |

| DCM/Chloroform | Low | Poor solubility due to the ionic salt lattice. |

Stability Insight: The compound is stable in solid form when stored at -20°C under inert atmosphere. In solution (DMSO), it is stable for >2 weeks at 4°C. Avoid repeated freeze-thaw cycles, which can induce precipitation or hydrolysis of the salt form.

Synthetic Utility & Reactivity

This compound is designed as a bifunctional scaffold . Its reactivity profile allows for the rapid generation of diverse chemical libraries.

Core Reactivity Map

-

Exocyclic Amine (-NH₂):

-

Acts as a nucleophile in amide couplings or urea formation .

-

Key interaction point for the "hinge region" in kinase active sites (H-bond donor).

-

-

Aryl Bromide (-Br):

-

A handle for Suzuki-Miyaura cross-coupling to introduce biaryl diversity.

-

Can be converted to a boronic ester for reverse coupling strategies.

-

-

Pyrazole Nitrogen (-NH):

-

Can be alkylated or participate in cyclization reactions with 1,3-dicarbonyls to form fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidines).

-

Visualization: Synthetic Pathway

The following diagram illustrates the standard workflow for converting this intermediate into a kinase inhibitor scaffold.

Caption: Divergent synthetic pathways for CAS 1031793-63-1. Route A forms the bicyclic core first; Route B diversifies the aryl ring first.

Experimental Protocols

Protocol A: Solubility Assessment for Bioassays

Objective: Prepare a precipitation-free 10 mM stock solution for High-Throughput Screening (HTS).

-

Weighing: Accurately weigh 2.75 mg of CAS 1031793-63-1 into a sterile 1.5 mL microcentrifuge tube.

-

Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

-

Mixing: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.

-

Checkpoint: Solution must be optically clear. If hazy, centrifuge at 10,000 x g for 1 minute to check for pellet formation.

-

-

Storage: Aliquot into 50 µL volumes and store at -20°C.

-

Quality Control: Dilute 1:100 in PBS (pH 7.4) to check for precipitation. If precipitation occurs (common due to the bromophenyl lipophilicity), reduce stock concentration to 5 mM.

Protocol B: General Suzuki Coupling (Microwave Assisted)

Objective: Functionalize the bromide position.

-

Reagents:

-

Scaffold (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Pd(dppf)Cl₂ · DCM (0.05 eq)

-

Na₂CO₃ (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (degassed).

-

-

Procedure:

-

Combine solid reagents in a microwave vial.

-

Add Dioxane and aqueous base.

-

Seal and purge with Nitrogen for 2 minutes.

-

Heat at 100°C for 1 hour (or 120°C for 20 min in microwave).

-

-

Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc gradient).

Biological Context & Mechanism

While CAS 1031793-63-1 is an intermediate, its structural features dictate its biological potential.

-

ATP-Mimetics: The aminopyrazole motif is a classic "hinge binder." The exocyclic amine donates a hydrogen bond to the hinge region of the kinase ATP-binding pocket, while the pyrazole nitrogen accepts a hydrogen bond.

-

Selectivity: The 2-bromophenyl group often sits in the "gatekeeper" region or the hydrophobic back pocket. Modifying this group via Suzuki coupling allows medicinal chemists to tune selectivity between similar kinases (e.g., CDK2 vs. CDK4).

Visualization: Assay Development Workflow

The following diagram outlines the decision process for validating this compound in a biochemical assay.

Caption: Solubility troubleshooting workflow for kinase assay preparation.

References

-

SGX Pharmaceuticals, Inc. (2005). Bicyclic Pyrazolo-Fused Compounds as Protein Kinase Modulators. WO 2005/068473 A1.

-

National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 44557999 (Free Base). Retrieved from PubChem.[3][4]

-

Hairui Chemical. (n.d.). Product Sheet: 5-(2-Bromophenyl)-1H-pyrazol-3-amine hydrochloride.

Sources

- 1. 1031793-63-1 | MFCD06653205 | 3-Amino-5-(2-bromophenyl)pyrazole, HCl [aaronchem.com]

- 2. beilstein-archives.org [beilstein-archives.org]

- 3. PubChemLite - 1-(2-bromophenyl)-1h-pyrazol-5-amine (C9H8BrN3) [pubchemlite.lcsb.uni.lu]

- 4. 三氟乙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Nirmatrelvir | C23H32F3N5O4 | CID 155903259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epo.org [epo.org]

Unraveling the Core Mechanism of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride: A Technical Guide for Drug Discovery Professionals

Foreword: The Pyrazole Scaffold - A Privileged Motif in Kinase Inhibition

In the landscape of modern drug discovery, the pyrazole nucleus has emerged as a "privileged scaffold," a molecular framework that consistently demonstrates a high affinity for a diverse range of biological targets.[1] This is particularly evident in the realm of protein kinase inhibition, where the unique structural and electronic properties of pyrazole-containing compounds have been successfully exploited to develop potent and selective modulators of these critical cellular enzymes.[2] This guide delves into the putative mechanism of action of a specific, yet under-investigated molecule: 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride. While direct experimental evidence for this compound remains nascent, a robust hypothesis can be formulated based on extensive structure-activity relationship (SAR) data from analogous compounds. This document will, therefore, serve as an in-depth technical guide, postulating a primary mechanism of action centered on kinase inhibition and providing the scientific rationale and experimental avenues for its validation.

Deconstructing the Molecule: Structural Insights into Mechanistic Potential

The chemical architecture of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride offers critical clues to its likely biological function. The core structure comprises a 3-substituted pyrazol-5-amine, a motif frequently found in potent kinase inhibitors.[3]

-

The Pyrazole Core: This five-membered aromatic heterocycle serves as a versatile scaffold. Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the ATP-binding pocket of protein kinases.[3]

-

The 5-Amino Group: The amine functionality at the 5-position is a key feature, often involved in forming critical hydrogen bonds with the hinge region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. This interaction is a hallmark of many Type I and Type II kinase inhibitors.

-

The 3-(2-bromophenyl) Substituent: The presence of a phenyl ring at the 3-position is a common feature in many pyrazole-based inhibitors, often occupying the hydrophobic pocket of the ATP-binding site. The bromine atom at the ortho position of this phenyl ring can significantly influence the compound's conformational preferences and electronic properties, potentially enhancing binding affinity and conferring selectivity for specific kinases through halogen bonding or steric interactions.

The Hypothesized Mechanism of Action: Competitive ATP Inhibition of Protein Kinases

Based on the structural analysis and the wealth of data on similar pyrazole-based compounds, the most probable mechanism of action for 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride is competitive inhibition of protein kinases at the ATP-binding site.

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This process of phosphorylation is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, proliferation, and apoptosis.[4] Dysregulation of kinase activity is a common driver of numerous diseases, most notably cancer.[5]

The proposed mechanism involves the pyrazole compound binding to the active site of a kinase, in direct competition with the endogenous substrate, ATP. This binding event is stabilized by a network of non-covalent interactions, effectively blocking the phosphorylation of downstream substrates and thereby interrupting the signaling cascade.

Key Interactions within the Kinase Active Site

The following interactions are postulated to be critical for the inhibitory activity of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride:

-

Hinge Binding: The 5-amino group of the pyrazole ring is predicted to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is crucial for anchoring the inhibitor in the active site.

-

Hydrophobic Interactions: The 2-bromophenyl group is likely to be accommodated within a hydrophobic pocket in the kinase active site, forming van der Waals interactions with nonpolar amino acid residues.

-

Halogen Bonding: The bromine atom may participate in halogen bonding with a Lewis basic atom (e.g., a backbone carbonyl oxygen) in the active site, further stabilizing the inhibitor-kinase complex.

The following diagram, generated using the DOT language, illustrates the hypothesized binding mode of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride within a generic kinase ATP-binding pocket.

Caption: Hypothesized binding of the inhibitor in the kinase active site.

Potential Kinase Targets and Downstream Signaling Pathways

Given the broad activity of pyrazole-based inhibitors, 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride could potentially target a range of kinases. Prominent families of kinases that are frequently inhibited by such scaffolds include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): These are receptor tyrosine kinases that play a crucial role in angiogenesis, the formation of new blood vessels. Inhibition of VEGFRs is a validated anti-cancer strategy.[6]

-

Cyclin-Dependent Kinases (CDKs): These serine/threonine kinases are central regulators of the cell cycle. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets in oncology.[4]

-

Pim Kinases: This family of serine/threonine kinases is involved in cell survival and proliferation, particularly in hematologic malignancies.[5]

-

Mitogen-Activated Protein Kinases (MAPKs): The p38α MAPK, for instance, is a key player in inflammatory responses, and its inhibition has therapeutic potential in inflammatory diseases.[7]

The inhibition of any of these kinases would lead to the modulation of specific downstream signaling pathways. For example, inhibition of VEGFR-2 would block the PI3K/AKT and MAPK/ERK signaling cascades, leading to reduced cell proliferation, survival, and angiogenesis.

The following DOT diagram illustrates a simplified, putative signaling pathway that could be modulated by 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride, assuming it targets a receptor tyrosine kinase like VEGFR-2.

Caption: Putative signaling pathway modulated by the kinase inhibitor.

Experimental Validation of the Hypothesized Mechanism

A rigorous and multi-faceted experimental approach is required to validate the proposed mechanism of action. The following protocols outline a self-validating system to confirm kinase inhibition and elucidate the specific targets and cellular effects of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride.

In Vitro Kinase Profiling

Objective: To identify the primary kinase targets of the compound and determine its potency and selectivity.

Methodology:

-

Primary Screen: Screen the compound at a fixed concentration (e.g., 1 µM) against a broad panel of recombinant human protein kinases (e.g., a kinome scan of over 400 kinases).

-

Dose-Response Analysis: For any kinases that show significant inhibition in the primary screen, perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This involves incubating the kinase, substrate, and varying concentrations of the inhibitor with radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP).

-

Data Analysis: Measure the incorporation of the radiolabel into the substrate using a scintillation counter or phosphorimager. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

| Parameter | Description |

| Kinase Panel | Comprehensive panel of recombinant human kinases |

| Substrate | Specific peptide or protein substrate for each kinase |

| ATP Concentration | Typically at or near the Km value for each kinase |

| Inhibitor Concentrations | Serial dilutions to generate a dose-response curve |

| Readout | Measurement of substrate phosphorylation |

Cellular Assays to Confirm Target Engagement and Downstream Effects

Objective: To verify that the compound inhibits the target kinase(s) within a cellular context and modulates the intended downstream signaling pathways.

Methodology:

-

Target Phosphorylation Assay: Treat cultured cells that express the target kinase with the compound. Lyse the cells and use Western blotting to detect the phosphorylation status of the target kinase (autophosphorylation) and its direct downstream substrates using phospho-specific antibodies.

-

Cell Proliferation/Viability Assay: Assess the effect of the compound on the proliferation and viability of cancer cell lines that are known to be dependent on the activity of the target kinase. Assays such as the MTT or CellTiter-Glo® assay can be used.

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest, treat cells with the inhibitor, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze the DNA content by flow cytometry.[3]

The following DOT diagram outlines the experimental workflow for validating the hypothesized mechanism of action.

Caption: Experimental workflow for mechanism of action validation.

Conclusion and Future Directions

The structural features of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride strongly suggest that its primary mechanism of action is the competitive inhibition of protein kinases. This in-depth guide has provided a scientifically grounded hypothesis for this mechanism, outlining the likely molecular interactions and the downstream cellular consequences. The proposed experimental workflows offer a clear path for the validation of this hypothesis.

Future research should focus on executing these validation studies to identify the specific kinase targets and to characterize the compound's cellular activity. Elucidating the precise binding mode through co-crystallization of the inhibitor with its target kinase(s) would provide invaluable structural insights for further lead optimization. Ultimately, a thorough understanding of the mechanism of action is paramount for the successful development of this and other pyrazole-based compounds as novel therapeutics.

References

-

Anonymous. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Retrieved January 30, 2026, from [Link]

-

Anonymous. (n.d.). VEGFR-2 inhibitor. Wikipedia. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2023). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2023). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. ACS Omega. Retrieved January 30, 2026, from [Link]

-

Anonymous. (n.d.). Preparation of 3-subtituted-1-phenyl-1H-pyrazol-5-ol (A) and pyrazolopyranopyrimidines (B). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2014). Current status of pyrazole and its biological activities. PMC. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2010). 5-amino-pyrazoles as potent and selective p38α inhibitors. PubMed. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PMC. Retrieved January 30, 2026, from [Link]

-

Anonymous. (n.d.). Serine Protease Inhibition by Acylated Aminopyrazoles 24b-e,g-i, 25,.... ResearchGate. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2002). Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. PubMed. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Semantic Scholar. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2018). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. PMC. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Retrieved January 30, 2026, from [Link]

-

Anonymous. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed. Retrieved January 30, 2026, from [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 7. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological and Predictive Guide to the Spectroscopic Characterization of 3-(2-bromophenyl)-1H-pyrazol-5-amine Hydrochloride

Abstract: This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Pyrazole scaffolds are foundational in numerous pharmacologically active agents, making the unambiguous structural elucidation of novel derivatives a critical step in synthesis and discovery workflows.[1][2] In the absence of publicly available empirical spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to present a predictive analysis. We outline detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering expert interpretation of the anticipated data. This guide is designed to serve as a robust methodological reference for scientists engaged in the synthesis and validation of similar pyrazole-based compounds.

Introduction and Molecular Structure

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride is a substituted pyrazole derivative featuring a brominated phenyl ring at the C3 position and an amine group at the C5 position, presented as a hydrochloride salt. This substitution pattern makes it a versatile intermediate for further chemical modification. Accurate structural confirmation is paramount and is achieved through a combination of spectroscopic techniques, each providing complementary pieces of structural information.

Below is the chemical structure with atom numbering for the purpose of spectroscopic assignment.

Caption: Molecular structure of the target compound.

The following sections detail the experimental workflows and expected outcomes for the primary spectroscopic methods used in structural verification.

Caption: Standard workflow for chemical structure elucidation.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: ¹H NMR spectroscopy is the cornerstone for identifying the number and connectivity of hydrogen atoms in a molecule. For a hydrochloride salt, which has limited solubility in chloroform (CDCl₃), the choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity, which effectively dissolves the salt, and its ability to slow the exchange rate of labile protons (like those on nitrogen), often allowing them to be observed.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride and dissolve it in approximately 0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at a standard probe temperature (e.g., 298 K). Key acquisition parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a spectral width covering at least 0-12 ppm, and a relaxation delay of 1-2 seconds.

-

Confirmatory Test: To identify exchangeable N-H protons, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the signals corresponding to N-H protons will diminish or disappear.

Predicted ¹H NMR Data and Interpretation

The spectrum is predicted to show distinct signals for the bromophenyl ring protons, the pyrazole ring proton, and the exchangeable protons of the pyrazole and ammonium groups.

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Rationale & Comparative Insights |

| ~10.0 - 12.0 | Broad Singlet (br s) | NH₃⁺ | The positive charge on the ammonium group significantly deshields the protons, shifting them far downfield. This peak will disappear upon D₂O exchange. |

| ~7.70 | Doublet (d) | H6' | This proton is ortho to the bromine atom and is expected to be a doublet due to coupling with H5'. Its chemical shift is influenced by the anisotropic effect of the pyrazole ring. |

| ~7.50 | Triplet (t) | H4' | This proton is expected to appear as a triplet due to coupling with H3' and H5'. |

| ~7.30 - 7.40 | Multiplet (m) | H3', H5' | These protons are predicted to be in a complex region due to overlapping signals and multiple coupling interactions. |

| ~6.10 | Singlet (s) | H4 | The lone proton on the pyrazole ring typically appears as a sharp singlet in a relatively upfield region for an aromatic proton, reflecting the electron-rich nature of the pyrazole ring.[3] |

| ~3.50 | Very Broad Singlet (v br s) | N1-H | The pyrazole N-H proton is also exchangeable and often appears as a very broad signal. This signal will also disappear upon D₂O exchange. |

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: ¹³C NMR provides a map of the carbon skeleton. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environment. The use of proton-decoupled mode simplifies the spectrum to a series of singlets, one for each unique carbon.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer, typically at a frequency of 100 or 125 MHz for a 400 or 500 MHz instrument, respectively.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Spectral Editing: Techniques like DEPT-135 (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT-135 spectra.

Predicted ¹³C NMR Data and Interpretation

The spectrum should account for all 9 carbon atoms in the structure.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| ~155 | C5 | The C5 carbon, attached to the electron-donating ammonium group and a nitrogen atom, is expected to be significantly downfield. |

| ~145 | C3 | The C3 carbon, attached to a nitrogen and the bromophenyl group, will also be downfield. Its exact position is influenced by the electronic effects of the substituent. |

| ~135 | C1' | This is the quaternary carbon of the phenyl ring attached to the pyrazole. |

| ~133 | C3' | Aromatic CH carbon. |

| ~131 | C6' | Aromatic CH carbon. |

| ~128 | C4', C5' | Aromatic CH carbons, potentially overlapping. Based on analogous structures, these are expected in the mid-aromatic range.[4] |

| ~120 | C2' | The quaternary carbon directly attached to the electronegative bromine atom (ipso-carbon) is shielded compared to other aromatic carbons. |

| ~95 | C4 | The C4 carbon of the pyrazole ring is typically found significantly upfield relative to the other pyrazole carbons.[3] |

Mass Spectrometry (MS)

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the definitive method for determining the molecular formula of a compound. For this molecule, the most crucial diagnostic feature will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a pair of peaks (M and M+2) of nearly equal intensity for any fragment containing a bromine atom, which is a highly reliable confirmation.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the molecular formula. The mass error should be less than 5 ppm.

Predicted Mass Spectrometry Data

-

Molecular Formula (Free Base): C₉H₈BrN₃

-

Calculated Monoisotopic Mass: 236.9929 u

-

Observed Ion (Predicted): [C₉H₉BrN₃]⁺

-

Predicted m/z Values:

-

[M+H]⁺: 237.9997 (corresponding to ⁷⁹Br)

-

[M+H+2]⁺: 239.9977 (corresponding to ⁸¹Br)

-

The spectrum should be dominated by a pair of peaks at m/z ~238 and ~240 with a relative intensity ratio of approximately 1:1.

Caption: Predicted isotopic pattern for a bromine-containing compound.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. The vibrations (stretching and bending) of specific bonds correspond to characteristic absorption frequencies. For this molecule, IR will confirm the presence of N-H, aromatic C-H, C=N, C=C, and C-Br bonds.

Experimental Protocol: ATR-IR

-

Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000–400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3100 (broad) | N-H stretch | NH₃⁺ and N-H (pyrazole) | The broadness is due to hydrogen bonding in the solid state and the multiple N-H bonds of the ammonium and pyrazole groups. |

| 3100 - 3000 (sharp) | C-H stretch | Aromatic C-H | Characteristic stretching vibrations for sp² hybridized C-H bonds. |

| ~1640 | C=N stretch | Pyrazole ring | Stretching vibration of the carbon-nitrogen double bond within the heterocyclic ring. |

| ~1600, ~1550, ~1470 | C=C stretch | Aromatic and Pyrazole rings | A series of bands typical for the skeletal vibrations of aromatic rings. |

| 650 - 550 | C-Br stretch | Aryl-Bromide | This absorption is in the fingerprint region and confirms the presence of the carbon-bromine bond. |

Conclusion

The structural identity of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride can be unequivocally confirmed through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR will establish the precise connectivity of the carbon-hydrogen framework. High-resolution mass spectrometry will confirm the elemental composition, with the characteristic bromine isotopic pattern serving as a definitive marker. Finally, IR spectroscopy will provide rapid verification of the essential functional groups. The predictive data and protocols outlined in this guide provide a robust framework for researchers to successfully characterize this molecule and other related heterocyclic compounds, ensuring scientific rigor in the drug discovery and development process.

References

-

MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available at: [Link]

-

The Royal Society of Chemistry. (2018). Supplementary Information: Direct N-heterocyclization of hydrazines to access styrylated pyrazoles. Available at: [Link]

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

-

ResearchGate. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Available at: [Link]

-

ResearchGate. IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Available at: [Link]

- Google Patents. (2015). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.

-

NIST. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Available at: [Link]

-

MDPI. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available at: [Link]

-

Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available at: [Link]

-

FLORE - Unifi. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N- formyl peptide receptors agonists. Available at: [Link]

-

SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. Available at: [Link]

-

Wiley-VCH. (2007). Supporting Information. Available at: [Link]

-

International Journal of Pharmaceutical Science Invention. Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]. Available at: [Link]

-

PubMed. (2011). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Available at: [Link]

-

Chemical Entities of Biological Interest (ChEBI). 3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride. Available at: [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

-

SpringerLink. Combination of 1H and 13C NMR Spectroscopy. Available at: [Link]

Sources

Kinase Targeting Potential of 3-(2-Bromophenyl)-1H-pyrazol-5-amine: A Pharmacophore-Centric Technical Guide

Topic: Potential Kinase Targets for 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Structural Biologists

Executive Summary

3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride (CAS: 1031793-63-1) is not merely a chemical building block; it represents a "privileged scaffold" in kinase inhibitor design.[1][2] Structurally, it functions as a minimalist ATP-mimetic fragment, capable of establishing bidentate hydrogen bonds with the kinase hinge region.

While often utilized as an intermediate in the synthesis of complex inhibitors (e.g., for B-Raf or Aurora kinases), this specific molecular entity possesses intrinsic inhibitory activity against specific serine/threonine kinases. This guide analyzes its pharmacophore, predicts its primary kinase targets—most notably p38α MAPK and CDK isoforms —and provides a validated experimental framework for profiling its activity.

Structural Biology & Pharmacophore Analysis

The Aminopyrazole Pharmacophore

The 3-amino-pyrazole motif is a canonical Type I kinase inhibitor scaffold. Its binding mode is driven by the donor-acceptor capability of the pyrazole ring and the exocyclic amine.

-

Hinge Binding (The "Warhead"): The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (-NH2) or the pyrazole N1 acts as a hydrogen bond donor. This mimics the N1 and N6 of the adenine ring in ATP.

-

The Ortho-Bromo Twist: The ortho-substitution (2-bromo) on the phenyl ring introduces significant steric strain, forcing the phenyl ring to twist out of coplanarity with the pyrazole core.

-

Significance: This non-planar conformation is critical for selectivity. It prevents the molecule from binding to kinases with flat, restrictive active sites and directs the phenyl group into the hydrophobic "back pocket" (often near the Gatekeeper residue).

-

Predicted Binding Mode (DOT Visualization)

The following diagram illustrates the logical interaction map between the compound and the generic kinase ATP-binding pocket.

Figure 1: Pharmacophore mapping of the aminopyrazole scaffold to the kinase ATP-binding pocket.

Primary Kinase Targets[4]

Based on Structure-Activity Relationship (SAR) analogy and the "privileged" nature of the aminopyrazole scaffold, the following are the high-probability targets.

p38 Mitogen-Activated Protein Kinase (p38α MAPK)

-

Rationale: The 5-amino-pyrazole class is historically one of the most potent scaffolds for p38α inhibition.

-

Mechanism: The pyrazole binds to the hinge (residues Met109/Gly110). The 3-phenyl group extends into the hydrophobic region occupied by the activation loop in the inactive conformation (DFG-out) or simply the hydrophobic back pocket in DFG-in.

-

Specific Relevance: The 2-bromo substituent is lipophilic and fills the space adjacent to the gatekeeper (Thr106 in p38α), potentially improving residence time compared to unsubstituted analogs.

Cyclin-Dependent Kinases (CDKs)[5]

-

Target: CDK2 and CDK16 (PCTAIRE).

-

Rationale: Recent studies (see References) have identified 3-aminopyrazole derivatives as potent inhibitors of the PCTAIRE family. The scaffold mimics the adenine of ATP, fitting the conserved CDK active site.

-

Selectivity Challenge: Without further decoration (e.g., a pyrimidine tail), this fragment may show promiscuity across CDK1, CDK2, and CDK5.

Src Family Kinases (Lck, Hck)

-

Rationale: Src kinases possess a threonine gatekeeper (Thr338 in c-Src) similar to p38. The pyrazole-amine motif is a core component of several Src inhibitors, utilizing the hydrophobic pocket created by the displacement of the C-helix.

Experimental Validation Protocols

To validate this compound as a hit or lead, a robust screening workflow is required. Do not rely on single-point assays due to the fragment-like nature of the molecule (low molecular weight, likely micromolar affinity).

Protocol: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)

Use this for rapid, label-free target engagement validation.

Reagents:

-

Recombinant Kinase Domain (p38α, CDK2).

-

SYPRO Orange Dye (5000x stock).

-

Compound: 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl (dissolved in DMSO).

Step-by-Step Methodology:

-

Preparation: Dilute protein to 2–5 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2).

-

Dye Mix: Add SYPRO Orange to a final concentration of 5x.

-

Compound Addition: Add compound to a final concentration of 10 µM, 50 µM, and 100 µM (include DMSO-only control).

-

Thermal Ramp: Use a qPCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 1°C/min.

-

Data Analysis: Calculate the melting temperature (

) from the derivative of the fluorescence curve.-

Success Criterion: A

indicates significant binding/stabilization.

-

Protocol: ADP-Glo Kinase Assay (Functional IC50)

Use this to quantify inhibitory potency.

Reagents:

-

Substrate: Poly(Glu, Tyr) 4:1 or specific peptide (e.g., Histone H1 for CDKs).

-

ATP: Ultra-pure (at

concentration for the specific kinase). -

Detection: Promega ADP-Glo™ Kinase Assay kit.

Step-by-Step Methodology:

-

Reaction Assembly: In a 384-well white plate, mix 2 µL kinase + 2 µL compound (serial dilution). Incubate 10 min at RT.

-

Start Reaction: Add 1 µL ATP/Substrate mix.

-

Incubation: Incubate for 60 min at RT (ensure <10% ATP conversion to maintain initial velocity conditions).

-

Termination: Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

-

Read: Measure luminescence. Fit data to a sigmoidal dose-response curve (Variable Slope) to determine

.

Quantitative Data Summary (Predicted)

Since this is a scaffold/fragment, expected affinities are in the micromolar range unless optimized.

| Target Family | Predicted Affinity ( | Binding Mode | Key Interaction |

| p38α MAPK | 0.5 µM - 5.0 µM | Type I (ATP Competitive) | Hinge (Met109) + Hydrophobic Pocket |

| CDK2 / CDK16 | 1.0 µM - 10.0 µM | Type I | Hinge (Glu81/Leu83) |

| Src Family | > 10 µM | Type I | Hinge + Gatekeeper |

| EGFR | Inactive / Poor | N/A | Steric clash with Met790 (Gatekeeper) |

Strategic Workflow for Drug Development

This diagram outlines how to transition this molecule from a "Fragment" to a "Lead."

Figure 2: Fragment-to-Lead optimization workflow for the aminopyrazole scaffold.

References

-

Pevarello, P., et al. (2010). "5-amino-pyrazoles as potent and selective p38α inhibitors."[3] Journal of Medicinal Chemistry.

-

Laufer, S. A., et al. (2003). "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry.

-

Ansideri, F., et al. (2018). "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." International Journal of Molecular Sciences.

-

Fabbro, D., et al. (2015). "Ten years of protein kinase inhibitors: from the bench to the clinic." Methods in Molecular Biology.

-

Thermo Fisher Scientific. "Differential Scanning Fluorimetry (DSF) for Protein Stability." Technical Note.

Sources

Annular tautomerism in 1H-pyrazol-5-amine structures

This guide is structured as a high-level technical whitepaper designed for the R&D sector. It prioritizes actionable protocols and mechanistic understanding over generic textbook definitions.

Mechanistic Insights & Characterization Protocols for Medicinal Chemistry

Executive Summary

The 1H-pyrazol-5-amine scaffold is a "privileged structure" in medicinal chemistry, serving as a critical hinge-binding motif in kinase inhibitors (e.g., CDKs, p38 MAP kinase, Aurora kinases). However, its utility is complicated by annular tautomerism —the rapid migration of a proton between the ring nitrogen atoms (N1 and N2).

This tautomeric equilibrium creates a "molecular chameleon" effect. The 5-amino-1H-pyrazole (5-AP) and 3-amino-1H-pyrazole (3-AP) forms present distinct Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) vectors. Failure to characterize the dominant tautomer in the biological context can lead to erroneous Structure-Activity Relationship (SAR) models, incorrect docking scores, and "flat" SAR landscapes.

This guide provides a rigorous framework for predicting, detecting, and controlling this equilibrium to optimize ligand-target interactions.

The Mechanistic Core: 3-AP vs. 5-AP Equilibrium[1]

In N-unsubstituted pyrazoles, the proton transfer occurs via a [1,5]-sigmatropic shift or, more commonly in solution, an intermolecular solvent-assisted relay.

The Equilibrium

The IUPAC nomenclature depends on the position of the tautomeric proton.

-

Form A (5-AP): Proton on N1; Amine on C5.

-

Form B (3-AP): Proton on N2 (renumbered as N1); Amine on C3.

Thermodynamic Drivers

The stability of these tautomers is governed by a delicate balance of electronic and steric factors:

| Factor | Impact on Equilibrium |

| Lone Pair Repulsion | Favors 3-AP. In the 5-AP form, the exocyclic amine lone pair is spatially closer to the pyridine-like N2 lone pair, causing destabilizing repulsion. |

| Dipole Moment | Favors 5-AP in Polar Media. The 5-AP form generally possesses a higher dipole moment. Consequently, polar solvents (DMSO, Methanol) stabilize the 5-AP form significantly more than non-polar solvents (CHCl |

| Substituents (C4) | Electron-withdrawing groups (EWG) at C4 generally increase the acidity of the NH, lowering the barrier for proton transfer and often stabilizing the form that allows better conjugation (variable based on specific EWG). |

Key Insight: In the gas phase and non-polar solvents, the 3-amino form is typically more stable (

Implications in Drug Discovery (Kinase Binding)

The biological consequence of this tautomerism is the alteration of the pharmacophore.

-

3-Amino Form: Presents a Donor-Acceptor motif at the hinge interface (N1-H is Donor, N2 is Acceptor).

-

5-Amino Form: Presents a Donor-Donor or Acceptor-Donor motif depending on the rotation of the exocyclic amine and the specific binding pocket geometry.

In kinase hinge regions (e.g., the ATP binding pocket), the protein backbone typically requires a specific H-bond pattern. If a computational model assumes the 3-AP form, but the protein pocket selects and stabilizes the 5-AP form (induced fit), docking scores will be inaccurate.

Visualization: The Tautomer-Activity Decision Tree

The following diagram outlines the logical flow for assessing tautomerism in SAR campaigns.

Caption: Workflow for integrating tautomeric analysis into Structure-Activity Relationship (SAR) studies.

Analytical Characterization Protocols

Distinguishing between 3-AP and 5-AP is non-trivial due to the rapid exchange rate on the NMR timescale at room temperature. The following protocols are designed to freeze the equilibrium or detect unique signatures.

Protocol: Variable Temperature (VT) NMR

To resolve individual tautomers, one must slow the proton exchange rate below the frequency difference (

Objective: Determine

-

Sample Preparation: Dissolve 10–15 mg of the pyrazole in 0.6 mL of anhydrous polar aprotic solvent.

-

Recommended: THF-d8 or DMF-d7 (allows lower temperatures than DMSO).

-

Avoid: Traces of water or acid/base, which catalyze proton exchange. Filter through basic alumina if necessary.

-

-

Initial Scan: Acquire a standard

H spectrum at 298 K. Look for broadening of the ring C-H or N-H signals. -

Cooling Phase: Decrement temperature in 10 K steps (e.g., 298K

288K -

Endpoint: At the coalescence temperature (

), peaks merge. Below -

Integration: Integrate the distinct C4-H signals (or substituent signals) to calculate the ratio.

-

Note: The 5-amino tautomer often exhibits a downfield shift for the NH signal compared to the 3-amino form due to intramolecular H-bonding possibilities or solvent interactions [3].

-

Protocol: N-HMBC (The Gold Standard)

Nitrogen chemical shifts are far more sensitive to protonation state than proton or carbon shifts.

Objective: Definitively assign N1 vs. N2 protonation.

-

Pulse Sequence: Gradient-selected

- -

Analysis:

-

Pyrrole-like Nitrogen (N-H): Appears at high field (shielded,

-150 to -200 ppm relative to nitromethane). -

Pyridine-like Nitrogen (N=): Appears at low field (deshielded,

-50 to -100 ppm).

-

-

Differentiation:

-

In 3-AP , the exocyclic amine nitrogen will show strong 3-bond coupling to the pyridine-like ring nitrogen.

-

In 5-AP , the exocyclic amine is attached to the carbon adjacent to the pyrrole-like (protonated) nitrogen.

-

Computational Prediction (DFT)[2][3][4]

When synthesis is difficult or samples are unstable, Density Functional Theory (DFT) is the validation layer.

Methodology:

-

Software: Gaussian, ORCA, or Schrödinger Jaguar.

-

Functional/Basis Set: B3LYP/6-311++G(d,p) or M06-2X (better for dispersion/H-bonding).

-

Solvation: Crucial. Gas phase calculations will almost always predict 3-AP. You must use a solvation model (PCM or SMD) mimicking the biological environment (Water,

) or the assay buffer. -

Energy Calculation:

-

If

, 5-AP is favored. -

If

, 3-AP is favored.

-

Summary Data: Tautomer Properties

| Feature | 3-Amino-1H-pyrazole | 5-Amino-1H-pyrazole |

| Dominant Phase | Gas, Non-polar solvents, Solid State (usually) | Polar solvents (DMSO, H |

| Dipole Moment | Lower ( | Higher ( |

| H-Bond Pattern | Donor (Exocyclic NH | Donor (Exocyclic NH |

| Kinase Binding | Typical "Hinge Binder" mode | Often requires "Flip" or water bridge |

References

-

Alkorta, I., et al. (2021). "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 26(14), 4299.[1] Link

-

Claramunt, R. M., et al. (2006). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental NMR and X-Ray Study." Journal of the Chemical Society. Link

-

BenchChem Technical Support. (2025). "Tautomerism in substituted 3-aminopyrazoles: Technical Overview." BenchChem Knowledge Base. Link

-

Foces-Foces, C., et al. (2000). "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state." Journal of Physical Organic Chemistry. Link

-

Tong, L. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Nature Structural Biology / Columbia University. Link

Sources

Technical Monograph: Solubility Profiling & Salt Selection for 3-(2-bromophenyl)-1H-pyrazol-5-amine HCl

This technical guide provides a comprehensive framework for the solubility profiling of 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride (CAS: 1031793-63-1).

Given that specific experimental solubility values for this precise intermediate are often proprietary or non-indexed in public pharmacopeias, this guide synthesizes predictive physicochemical properties based on structural analogs and provides a validated experimental protocol for establishing the definitive solubility profile in a drug discovery context.

Executive Summary & Structural Analysis

Compound Identity: 3-(2-bromophenyl)-1H-pyrazol-5-amine hydrochloride Role: Key scaffold in kinase inhibitor discovery (e.g., p38 MAPK, B-Raf).

The solubility behavior of this compound is governed by the interplay between the lipophilic 2-bromophenyl moiety and the ionizable aminopyrazole core. While the free base exhibits poor aqueous solubility due to high lattice energy and lipophilicity, the hydrochloride (HCl) salt form is engineered to disrupt the crystal lattice and enhance dissolution through ionic dipole interactions.

Structural Determinants of Solubility

-

Hydrophobic Domain: The 2-bromophenyl ring introduces significant lipophilicity (increasing LogP) and steric bulk, limiting water interaction.

-

Hydrophilic/Ionizable Domain: The aminopyrazole acts as a weak base. The HCl counterion targets the most basic nitrogen (typically the pyrazole ring nitrogen, subject to tautomeric equilibrium), lowering the pH required for dissolution.

-

Salt Disproportionation Risk: In high pH aqueous buffers (pH > pKa), the salt may disproportionate, precipitating the free base.

Predictive Physicochemical Profile

Note: Values below are derived from structural consensus of 3-aryl-5-aminopyrazole analogs and computational modeling (ACD/Labs, ChemAxon algorithms).

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | ~274.55 g/mol (Salt) | Low MW favors permeability; favorable for oral bioavailability. |

| Calculated LogP (cLogP) | 2.4 – 2.8 (Free Base) | Moderately lipophilic. Requires organic co-solvents for stock solutions. |

| pKa (Basic) | ~3.5 – 4.2 | The compound is weakly basic. Solubility will drop sharply at pH > 5. |

| Polar Surface Area (PSA) | ~50-60 Ų | Suggests good membrane permeability but moderate aqueous interaction. |

| Melting Point | >200°C (Decomp) | High crystal lattice energy indicates slow dissolution kinetics. |

Solubility Profile by Solvent System

This section outlines the expected solubility behavior. Researchers must validate these explicitly using the protocol in Section 4.

A. Organic Solvents (Stock Preparation)

-

DMSO (Dimethyl sulfoxide): High Solubility (>50 mg/mL).

-

Usage: Preferred solvent for preparing 10-100 mM stock solutions for biological assays.

-

-

DMF (Dimethylformamide): High Solubility.

-

Usage: Alternative to DMSO if sulfur interference is suspected in assays.

-

-

Methanol/Ethanol: Moderate Solubility.

-

Usage: Suitable for transfers, but potential for solvate formation (pseudopolymorphs) exists.

-

B. Aqueous Buffers (Biorelevant Media)

-

0.1 N HCl (pH 1.2): High Solubility.

-

Mechanism: Full ionization of the pyrazole moiety.

-

Warning: The Common Ion Effect (excess Cl⁻ from the solvent) may suppress solubility slightly compared to other acidic counterions, but generally, this is the most soluble condition.

-

-

Phosphate Buffer (pH 7.4): Low/Poor Solubility.

-

Mechanism: At physiological pH, the compound exists predominantly as the neutral free base.

-

Risk: Precipitation is likely if diluting high-concentration DMSO stocks directly into PBS.

-

Experimental Protocol: Thermodynamic Solubility Determination

To establish the definitive profile, do not rely on kinetic (turbidimetric) estimates. Use the Shake-Flask Method (Gold Standard) .

Workflow Logic

-

Saturation: Create a supersaturated solution in the target solvent.

-

Equilibrium: Allow time for the solid-liquid interface to stabilize (24-48h).

-

Separation: Remove undissolved solids via filtration or centrifugation.

-

Quantification: Analyze supernatant concentration via HPLC-UV or LC-MS.

Step-by-Step Methodology

Reagents:

-

Test Compound (Solid)[1]

-

Buffers: pH 1.2 (SGF), pH 4.5 (Acetate), pH 6.8 (SIF), pH 7.4 (PBS).

-

Internal Standard (e.g., Warfarin or Carbamazepine, depending on retention time).

Procedure:

-

Preparation: Weigh ~2–5 mg of compound into 1.5 mL microcentrifuge tubes.

-

Solvent Addition: Add 500 µL of the respective buffer/solvent.

-

Agitation: Place tubes on an orbital shaker (500 rpm) or thermomixer at 25°C (ambient) or 37°C (physiologic) for 24 hours .

-

Check: Visually inspect. If fully dissolved, add more solid until a precipitate remains (ensure saturation).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes.

-

Critical Control: If using filtration, use PVDF filters; avoid Nylon which may bind aromatic amines.

-

-

Dilution: Aliquot the supernatant and dilute with mobile phase (e.g., 50:50 ACN:Water) to fit the calibration curve range.

-

Analysis: Inject onto HPLC (C18 Column). Calculate concentration against a standard curve prepared in DMSO.

Visualization: Solubility Screening Workflow

The following diagram illustrates the decision logic for solubility assessment, encompassing both kinetic (early stage) and thermodynamic (late stage) paths.

Figure 1: Decision matrix and workflow for determining the solubility profile of aminopyrazole salts.

Stability & Handling Considerations

Hygroscopicity

Hydrochloride salts of heteroaromatic amines are often hygroscopic .

-

Risk: Absorption of atmospheric moisture can lower the % weight of the active pharmaceutical ingredient (API) and induce hydrolysis or crystal form changes (pseudopolymorphs).

-

Mitigation: Store at -20°C in a desiccated environment. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Common Ion Effect in Formulation

When formulating for oral delivery (e.g., in 0.01 M HCl), be aware that adding additional chloride ions (NaCl) may decrease the solubility of the hydrochloride salt due to the solubility product principle (

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on physicochemical profiling).

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.

-

Serajuddin, A. T. (2007). "Salt formation to improve drug solubility."[2] Advanced Drug Delivery Reviews, 59(7), 603-616.

-

National Center for Biotechnology Information. PubChem Compound Summary for CAS 1031793-63-1. (Used for structural verification).

Sources

Technical Profile: 3-(2-Bromophenyl)-1H-pyrazol-5-amine Hydrochloride

[1][2]

Identity & Nomenclature

Compound Class: Aminopyrazole / Aryl-Pyrazole Scaffold CAS Number (HCl Salt): 1031793-63-1 CAS Number (Free Base): 950739-21-6[1][2]

This compound serves as a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and GPCR ligands.[1][2] Its dual functionality—an exocyclic primary amine and an aryl bromide—allows for orthogonal diversification, making it a staple in fragment-based drug design (FBDD).[1][2]

Synonyms and Tautomeric Complexity

Researchers must navigate a complex nomenclature landscape due to the annular tautomerism inherent to 1H-pyrazoles. The proton on the pyrazole nitrogen is labile, leading to two distinct tautomers that exist in equilibrium.[1][2]

| Category | Primary Name / Synonym | Technical Context |

| IUPAC (Preferred) | 3-(2-Bromophenyl)-1H-pyrazol-5-amine hydrochloride | Designates the 3,5-substitution pattern relative to the NH.[1][2] |

| Tautomeric Form | 5-(2-Bromophenyl)-1H-pyrazol-3-amine hydrochloride | Equivalent structure due to proton migration (N1 ⇌ N2).[1][2] |

| Inverted Naming | 3-Amino-5-(2-bromophenyl)pyrazole HCl | Common in vendor catalogs (e.g., Sigma, Enamine).[1][2] |

| Chemical Codes | MFCD22199259 (MDL Number) | Used for database searching (e.g., Reaxys, SciFinder).[1][2] |

Structural Visualization

The following diagram illustrates the tautomeric equilibrium and the salt formation that stabilizes the solid form.

Figure 1: Tautomeric equilibrium of the free base and convergence to the hydrochloride salt.

Synthetic Utility & Causality

The synthesis of 3-aminopyrazoles is chemically distinct from 5-hydroxypyrazoles (pyrazolones).[1][2] While beta-keto esters yield pyrazolones, beta-ketonitriles are required to generate the aminopyrazole core.[1][2]

Core Synthetic Pathway

The most robust protocol involves the condensation of 3-(2-bromophenyl)-3-oxopropanenitrile with hydrazine hydrate .[1][2]

Mechanistic Insight:

-

Nucleophilic Attack: The hydrazine terminal nitrogen attacks the ketone carbonyl of the beta-ketonitrile.[1][2]

-

Imine Formation: Loss of water generates a hydrazone intermediate.[2]

-

Cyclization: The second nitrogen of the hydrazine attacks the nitrile carbon (intramolecular nucleophilic addition).[1][2]

-

Tautomerization: The resulting imine tautomerizes to the aromatic aminopyrazole.[1][2]

Figure 2: The Knorr-type pyrazole synthesis pathway adapted for aminopyrazoles.

Experimental Protocol (Self-Validating)

Note: This protocol is a generalized adaptation for 3-aryl-5-aminopyrazoles based on standard heterocyclic methodology.

Reagents:

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of 3-(2-bromophenyl)-3-oxopropanenitrile in 30 mL of absolute ethanol.

-

Addition: Add 12-15 mmol of hydrazine monohydrate dropwise at room temperature. Observation: A slight exotherm indicates reaction initiation.[2]

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–6 hours. Validation: Monitor by TLC (5% MeOH in DCM).[1][2] The starting nitrile spot should disappear.[1][2]

-

Isolation (Free Base): Cool to room temperature. Concentrate the solvent under reduced pressure. The residue is often an oil or semi-solid.[1][2]

-

Salt Formation: Redissolve the residue in a minimal amount of ethanol or diethyl ether.[2] Add 4M HCl in dioxane dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate as a white to off-white solid.[1][2] Filter, wash with cold ether, and dry under vacuum.[1][2]

Applications in Drug Discovery

This compound is not merely an intermediate; it is a bifunctional scaffold .

Kinase Inhibition (The "Hinge Binder")

The aminopyrazole motif is a classic "hinge binder" in kinase inhibitors.[1][2] The donor-acceptor motif (NH and N) mimics the hydrogen bonding of ATP's adenine ring.[1][2]

-